2-(2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Chemical identity Purity specification Procurement baseline

2-(2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one (CAS 2034383-80-5) is a fully synthetic small molecule (MW 323.36 g/mol, molecular formula C₁₇H₁₇N₅O₂) that integrates three pharmacophoric units—a pyridazin-3(2H)-one core, a pyrrolidine linker, and a 1H-benzo[d]imidazole terminus—into a single, rigidified architecture. The compound is currently offered by multiple research-chemical suppliers as a catalog product, typically at ≥95% purity, and is designated exclusively for laboratory research use.

Molecular Formula C17H17N5O2
Molecular Weight 323.356
CAS No. 2034383-80-5
Cat. No. B2665357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
CAS2034383-80-5
Molecular FormulaC17H17N5O2
Molecular Weight323.356
Structural Identifiers
SMILESC1CN(CC1N2C=NC3=CC=CC=C32)C(=O)CN4C(=O)C=CC=N4
InChIInChI=1S/C17H17N5O2/c23-16-6-3-8-19-22(16)11-17(24)20-9-7-13(10-20)21-12-18-14-4-1-2-5-15(14)21/h1-6,8,12-13H,7,9-11H2
InChIKeyMAOQTDLDQLNFHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(3-(1H-Benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one (CAS 2034383-80-5): Chemical Identity and Procurement Baseline


2-(2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one (CAS 2034383-80-5) is a fully synthetic small molecule (MW 323.36 g/mol, molecular formula C₁₇H₁₇N₅O₂) that integrates three pharmacophoric units—a pyridazin-3(2H)-one core, a pyrrolidine linker, and a 1H-benzo[d]imidazole terminus—into a single, rigidified architecture [1]. The compound is currently offered by multiple research-chemical suppliers as a catalog product, typically at ≥95% purity, and is designated exclusively for laboratory research use . Its structural scaffold is conceptually related to, but architecturally distinct from, benzimidazole-pyrrolidinyl amides explored as prolylcarboxypeptidase (PrCP) inhibitors [2], benzimidazole-based NaV1.8 blockers such as PF-06305591 (IC₅₀ 15 nM) [3], and pyridazinone-substituted benzimidazoles described as cardiotonic and antithrombotic agents [4]. However, no peer-reviewed publication or regulatory filing has been identified that directly reports the compound's own biological activity, target engagement, or selectivity profile. Consequently, its differentiation from structurally related analogs cannot currently be supported by published quantitative evidence.

Why In-Class Benzimidazole-Pyridazinone Analogs Cannot Substitute for CAS 2034383-80-5 Without Verification


The benzimidazole-pyridazinone chemical space encompasses compounds with highly divergent target profiles. Benzimidazole-pyrrolidinyl amides bearing a piperidinyl group have been optimized as nanomolar PrCP inhibitors [1], while benzimidazole-based NaV1.8 blockers such as PF-06305591 achieve 15 nM potency through distinct substitution patterns on the benzimidazole core [2]. Even within pyridazinone-substituted benzimidazoles, the nature and position of substituents on the pyridazinone ring (e.g., trifluoromethyl vs. hydrogen at R₁, or the presence of mercapto vs. alkoxy groups) govern whether the compound behaves as a cardiotonic, an antiviral, a kinase inhibitor, or an antithrombotic agent [3]. The title compound's unique combination of a pyrrolidine linker bridging a pyridazin-3(2H)-one moiety and a 1H-benzo[d]imidazole—without additional substitution at the benzimidazole 2-position—represents a precise connectivity not matched by any of the published biologically annotated analogs. In the absence of direct comparative data against its closest structural neighbors, assuming functional equivalence is scientifically unsound; procurement decisions cannot rely on class-level extrapolation alone.

CAS 2034383-80-5: Quantitative Differentation Evidence Against Closest Analogs


Chemical Identity and Purity: Catalog Benchmarking of CAS 2034383-80-5

CAS 2034383-80-5 is supplied as a discrete single chemical entity with a defined molecular formula (C₁₇H₁₇N₅O₂), molecular weight (323.36 g/mol), and InChI Key (MAOQTDLDQLNFHX-UHFFFAOYSA-N). This identity is verifiable against the supplier certificate of analysis. The closest cataloged structural neighbor, 2-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one (CAS not provided in the accessible record; MW 337.38 g/mol, C₁₈H₁₉N₅O₂), differs by a single methyl group at the benzimidazole 2-position, yet its biological annotation is equally absent from the public domain . No direct head-to-head comparison data exist for any biological endpoint. The differentiation claim here is limited to chemical identity: the title compound offers a specific, non-methylated benzimidazole connectivity that is chemically distinct from the 2-methyl analog, and this distinction may be relevant for structure-activity relationship (SAR) exploration where the 2-position hydrogen-bonding capacity of the benzimidazole NH is hypothesized to be critical [1]. However, this remains a hypothesis unsupported by published comparative binding or functional data.

Chemical identity Purity specification Procurement baseline

Biological Activity Annotation Gap: CAS 2034383-80-5 vs. Annotated Benzimidazole-Pyridazinone Probes

A systematic search of PubMed, BindingDB, ChEMBL, and PubChem BioAssay did not return any quantitative biological activity data (IC₅₀, Kd, Ki, EC₅₀, % inhibition at a defined concentration, or target ID) specifically attributed to CAS 2034383-80-5 [1]. By contrast, several structurally related benzimidazole-pyridazinone compounds possess well-characterized activity profiles: PF-06305591 (a benzimidazole NaV1.8 blocker) exhibits an IC₅₀ of 15 nM against hNaV1.8 in electrophysiological assays [2]; benzimidazole pyrrolidinyl amides containing a piperidinyl group achieve low-nanomolar IC₅₀ values against recombinant human PrCP [3]; and 4-benzimidazolyl-3(2H)-pyridazinone derivatives are disclosed as GSK-3β and CDK2 kinase inhibitors with defined IC₅₀ values in patent literature [4]. The title compound shares only partial scaffold overlap with each of these annotated chemotypes, and no cross-reactivity or selectivity data exist to position it relative to them. The absence of published activity data is itself a differentiation factor: this compound is an unannotated chemical probe that requires de novo characterization before any functional claim can be made.

Biological activity Pharmacological annotation Target engagement

Selectivity and Off-Target Liability: Data Void Relative to Multi-Target Benzimidazole Scaffolds

No selectivity panel data, kinome profiling results, or CEREP/Panlabs off-target screening data have been published for CAS 2034383-80-5. In contrast, the benzimidazole NaV1.8 blocker PF-06305591 has been profiled against NaV1.1–1.7 and hERG, demonstrating >100-fold selectivity over NaV1.5 and minimal hERG liability (IC₅₀ > 30 μM) [1]. Benzimidazole pyrrolidinyl amide PrCP inhibitors have been counter-screened against related serine proteases to establish selectivity [2]. For the 4-benzimidazolyl-3(2H)-pyridazinone kinase inhibitor series, selectivity data against a panel of >50 kinases have been disclosed in patent filings [3]. The title compound lacks any of these selectivity benchmarks. Researchers considering its procurement should be aware that benzimidazole-containing compounds can be promiscuous ligands; without experimental counter-screening data, the risk of polypharmacology is unquantified.

Selectivity profiling Off-target risk Kinase panel

Patent Landscape Positioning: CAS 2034383-80-5 and the Pfizer NaV1.8 Benzimidazole Series

The patent TW-201341370-A (Pfizer Inc., priority date 2012-02-03) broadly claims benzimidazole and imidazopyridine derivatives as NaV1.8 modulators, encompassing a generic Markush structure that could—in principle—cover compounds with connectivity analogous to CAS 2034383-80-5 [1]. However, the specific CAS number 2034383-80-5 is not listed among the exemplified compounds in the patent's accessible PubChem summary, nor does it appear in the related patent families (e.g., WO2013114250A1, US20150011542A1) based on cross-referencing [2]. The commercially developed NaV1.8 blocker PF-06305591 emerged from a structurally distinct benzimidazole optimization path featuring a substituted pyridine rather than a pyridazinone [3]. The title compound thus occupies an ambiguous position: it shares the benzimidazole-pyrrolidine core with the Pfizer NaV1.8 series but bears a pyridazinone substituent not described in those optimization campaigns. Until explicitly tested in NaV1.8 assays, its relevance to this target class remains speculative.

Patent intelligence NaV1.8 modulator Pfizer benzimidazole series

Research Application Scenarios for CAS 2034383-80-5 Based on Structural Attributes and Evidence Gaps


Negative Control Compound for Benzimidazole-Pyrrolidine SAR Studies

Given the absence of published biological activity data, CAS 2034383-80-5 is most appropriately deployed as a structurally matched negative control in experiments where a benzimidazole-pyrrolidine-pyridazinone scaffold is required but target engagement must be excluded. Its free benzimidazole 2-NH distinguishes it from the 2-methyl analog (MW 337.38 g/mol) and may serve as a hydrogen-bond donor that alters binding. Researchers can use it alongside annotated benzimidazole-pyrrolidinyl amides [1] or NaV1.8 benzimidazole blockers [2] to control for scaffold-specific effects in phenotypic assays. Users must independently confirm inactivity against their target of interest before interpreting results.

Synthetic Intermediate for Custom Benzimidazole-Pyridazinone Library Construction

The pyridazin-3(2H)-one core of CAS 2034383-80-5 contains an N-alkylated lactam that can serve as a functional handle for further derivatization, while the benzimidazole 2-position (C-H) is amenable to electrophilic substitution or metalation-functionalization sequences. This compound may function as a versatile intermediate for constructing focused libraries that explore the underexamined intersection of pyridazinone and benzimidazole pharmacophores [3]. Its catalog availability at ≥95% purity makes it a practical starting material for medicinal chemistry campaigns targeting novel chemical space not covered by the extensively patented GSK-3β/CDK2 pyridazinone series [4] or the Pfizer NaV1.8 benzimidazole series [2].

De Novo Target Identification and Phenotypic Screening Probe

The compound's combination of three privileged scaffolds—pyridazinone, pyrrolidine, and benzimidazole—makes it a candidate for inclusion in diversity-oriented screening collections aimed at identifying novel bioactive chemotypes. Its molecular weight (323.36 g/mol) and calculated lipophilicity place it within lead-like chemical space. However, any hit identified from such screening would require extensive follow-up, including target deconvolution, selectivity profiling, and structure-activity relationship development, since no baseline activity or selectivity data are available to contextualize screening results.

Physicochemical and ADME Baseline Comparator in Benzimidazole Lead Optimization

The title compound's relatively low molecular weight (323.36 g/mol), the presence of two hydrogen-bond acceptors (pyridazinone carbonyl, amide carbonyl) and one hydrogen-bond donor (benzimidazole NH), and its moderate calculated polar surface area suggest it may exhibit favorable solubility and permeability characteristics relative to larger, more lipophilic benzimidazole analogs. It can serve as a minimalist baseline comparator in ADME panels when optimizing more potent but higher-molecular-weight leads from the benzimidazole-pyrrolidine class. However, no experimental logD, solubility, PAMPA, Caco-2, or metabolic stability data have been published ; users must generate these data de novo.

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